![molecular formula C6H4BrClN2O B1372212 6-Bromo-2-chloronicotinaldehyde oxime CAS No. 1142192-25-3](/img/structure/B1372212.png)
6-Bromo-2-chloronicotinaldehyde oxime
Overview
Description
“6-Bromo-2-chloronicotinaldehyde oxime” is a chemical compound that is part of the Halogenated Heterocycles and Heterocyclic Building Blocks .
Molecular Structure Analysis
The empirical formula of this compound is C6H4BrClN2O .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-2-chloronicotinaldehyde oxime” is 235.47 .Scientific Research Applications
1. Synthesis of Tritium Labelled Oximes
6-Bromo-2-chloronicotinaldehyde oxime has been utilized in the synthesis of tritium-labelled oximes like 2‐pyridine aldoxime methiodide (2‐PAM) and 1‐(2‐hydroxyiminomethylpyridinium)‐1‐(4‐carboxyamidopyridinium)dimethylether dichloride (HI‐6). These compounds, with high specific activity, are significant in radiochemical purity and have applications in various scientific fields (Balan, Barness, & Amitai, 1993).
2. Facile One-pot Synthesis of Chiral Oxime Ether
This chemical has been part of a novel three-component reaction yielding chiral oxime ethers. Such compounds are crucial in the synthesis and study of chiral chelate compounds and have a wide range of applications due to their unique structure and presence of a nitrogen atom (Yin, 2007).
3. Role in Nucleophilic Substitution Reactions
6-Bromo-2-chloronicotinaldehyde oxime is involved in nucleophilic displacement reactions of compounds like 6-halo-pentafulvenes. Understanding these reactions is vital for advancements in chemical synthesis and organic chemistry (Krimmer, Stowasser, & Hafner, 1982).
4. Oxidation and Cyclisation Reactions
It plays a role in oxidative chlorination and bromination reactions, leading to various substitution products. These reactions are important for the development of new compounds with potential applications in material science and pharmacology (Supsana et al., 2001).
5. Bioconjugation in Vaccine Development
Oximes, including derivatives of 6-Bromo-2-chloronicotinaldehyde oxime, are used in bioconjugation for vaccine development. This application is crucial for creating efficient and stable vaccine formulations (Lees, Sen, & López-Acosta, 2006).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H/b9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIXMTXOUWODS-YCRREMRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=NO)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1/C=N/O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloronicotinaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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